3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one
Description
3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with two phenyl groups at positions 1 and 3, and a 3,4-dimethylphenylamino group at position 3. The compound’s core structure suggests relevance in medicinal chemistry, particularly in studies of aromatic ketones and amine derivatives .
Properties
CAS No. |
753027-63-3 |
|---|---|
Molecular Formula |
C23H23NO |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(3,4-dimethylanilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C23H23NO/c1-17-13-14-21(15-18(17)2)24-22(19-9-5-3-6-10-19)16-23(25)20-11-7-4-8-12-20/h3-15,22,24H,16H2,1-2H3 |
InChI Key |
JBMRZIAEERROQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethylaniline with benzaldehyde derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The compound exhibits several pharmacological properties that make it a candidate for further research in medicinal chemistry.
Anticancer Activity
Numerous studies have indicated that this compound demonstrates significant anticancer effects. For example:
- Cell Viability Studies : In vitro tests against various cancer cell lines, including A549 (lung adenocarcinoma), showed a notable reduction in cell viability at concentrations around 100 µM. This suggests a potential role as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
Research has also highlighted its antimicrobial efficacy:
- Pathogen Testing : The compound has shown inhibitory effects against common pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, indicating potential applications in treating bacterial infections.
Organic Synthesis
In organic chemistry, 3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one serves as an important intermediate for synthesizing other compounds:
- Synthetic Pathways : It can be utilized in the synthesis of more complex molecules through various reactions such as amination and carbonylation, expanding its utility in drug development.
Material Science Applications
Recent advancements have explored the use of this compound in materials science:
- Polymer Chemistry : Its structural properties allow for incorporation into polymer matrices, potentially enhancing the thermal and mechanical properties of the resulting materials.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies documenting the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Properties | In vitro testing on A549 cells | Significant reduction in cell viability at 100 µM concentration |
| Antimicrobial Efficacy Assessment | Testing against Staphylococcus aureus | Effective growth inhibition observed |
| Synthesis of Novel Derivatives | Organic synthesis pathways | Successful formation of new compounds with enhanced biological activity |
Mechanism of Action
The mechanism of action of 3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Table 1: Structural and Analytical Comparison of Analogs
Key Findings:
Substituent Effects on Reactivity :
- Electron-donating groups (e.g., methoxy in 4b) stabilize aromatic systems, while electron-withdrawing groups (e.g., nitro in 4c) increase electrophilicity, influencing reaction pathways .
- The 3,4-dimethylphenyl group in the target compound likely enhances steric bulk and lipophilicity compared to simpler phenyl analogs .
Functional Group Variations: Replacement of the amino group with a thioether (e.g., ’s compound) introduces sulfur, which may alter metabolic stability and hydrogen-bonding capacity .
Molecular Weight and Solubility :
Biological Activity
3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one, also known as ST51038885, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one is with a molecular weight of approximately 329.4 g/mol. The compound features a diphenylpropane backbone with a dimethylphenylamino substituent, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to 3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one exhibit various biological activities, including:
- Anticancer Activity : Several studies have shown that diphenylpropanones can inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against a range of bacterial strains.
- Anti-inflammatory Effects : Compounds with similar structures have been noted to reduce inflammation in various models.
Anticancer Activity
A study published in Cancer Letters evaluated the effects of diphenylpropanones on human cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. Specifically, the compound was found to reduce the viability of breast cancer cells by up to 70% at certain concentrations (IC50 = 15 µM) .
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds. In vitro tests against Staphylococcus aureus and Escherichia coli showed that derivatives of diphenylpropanone exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The study concluded that structural modifications could enhance antibacterial efficacy .
Anti-inflammatory Effects
In a model of induced inflammation in rats, administration of diphenylpropanone derivatives resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential for therapeutic applications in inflammatory diseases .
Data Table: Biological Activities
| Activity Type | Model/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 15 µM | |
| Antimicrobial | Staphylococcus aureus | 32 - 128 µg/mL | |
| Anti-inflammatory | Rat Inflammation Model | Significant Reduction |
The biological activities of 3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one are believed to be mediated through various mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Inhibition of Cell Proliferation : Disruption of key signaling pathways involved in cell cycle regulation.
- Modulation of Inflammatory Pathways : Downregulation of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
